Zinc fluoroborate

Description

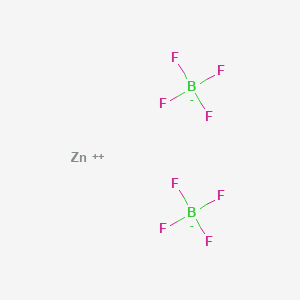

Structure

2D Structure

Properties

IUPAC Name |

zinc;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Zn/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMIVIYHDVNOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8Zn | |

| Record name | ZINC FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884715 | |

| Record name | Borate(1-), tetrafluoro-, zinc (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc fluoroborate is a colorless odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), Hydrate: White crystalline solid; [Pfaltz and Bauer MSDS] | |

| Record name | ZINC FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

212 °F at 760 mmHg (approx.) (USCG, 1999) | |

| Record name | ZINC FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.45 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | ZINC FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13826-88-5 | |

| Record name | ZINC FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013826885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, zinc (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, zinc (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX0623875O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanochemical Synthesis of Zinc Fluoroborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of zinc fluoroborate via mechanochemical reactions. It details the experimental protocols for the solid-state synthesis of this compound from zinc fluoride and boron, presenting quantitative data on reaction yields. For comparative purposes, a conventional wet-chemical synthesis method is also outlined. Furthermore, this guide explores the role of zinc in cellular signaling, particularly its influence on the MAPK/ERK pathway, a critical target in drug development. Detailed experimental workflows and the signaling pathway are visualized using Graphviz diagrams.

Introduction

This compound (Zn(BF₄)₂) is a versatile chemical compound with applications ranging from a catalyst in organic synthesis to a flame retardant and a component in plating solutions[1]. Traditional synthesis routes often involve wet-chemical methods, which, while effective, can be energy-intensive and generate solvent waste[2]. Mechanochemistry, a branch of chemistry that utilizes mechanical energy to induce chemical reactions, offers a greener and often more efficient alternative for the synthesis of various materials, including metal fluoroborates[1]. This guide focuses on the mechanochemical synthesis of this compound, providing detailed experimental procedures and data for researchers in chemistry and drug development.

Synthesis Methodologies

Mechanochemical Synthesis of this compound

The primary method for the mechanochemical synthesis of this compound involves the high-energy ball milling of zinc fluoride (ZnF₂) and elemental boron (B)[1]. The mechanical forces generated during milling provide the activation energy required for the solid-state reaction to occur.

The following protocol is based on the work of Aydın et al. (2017)[1].

Materials:

-

Zinc fluoride (ZnF₂)

-

Elemental boron (B)

-

High-energy ball mill with hardened steel vials and balls

-

Argon atmosphere glove box

Procedure:

-

Weigh the desired molar ratios of zinc fluoride and boron.

-

Transfer the reactants and milling balls into the milling vial inside an argon-filled glove box to prevent oxidation.

-

Seal the vial and place it in the high-energy ball mill.

-

Mill the mixture for the specified duration and at the designated speed.

-

After milling, open the vial in an argon atmosphere and collect the product.

-

For purification, the product can be extracted with water, followed by filtration and drying to remove unreacted starting materials and byproducts[1].

References

Characterization of Zinc Fluoroborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of zinc fluoroborate, a compound of interest in various research and development applications, utilizing Fourier-Transform Infrared (FTIR) Spectroscopy and X-ray Diffraction (XRD). This document outlines detailed experimental protocols, data interpretation, and visual workflows to aid in the structural and compositional analysis of this inorganic salt.

Introduction to this compound Characterization

This compound (Zn(BF₄)₂) is a white crystalline solid that is highly soluble in water and alcohol. It often exists in a hydrated form, most commonly as this compound hexahydrate (Zn(BF₄)₂·6H₂O). Accurate characterization of its structure and purity is crucial for its application in diverse fields, including as a catalyst in organic synthesis, in electroplating, and in the manufacturing of flame retardants. FTIR and XRD are powerful analytical techniques that provide complementary information for a thorough characterization. FTIR spectroscopy probes the vibrational modes of chemical bonds, offering insights into the functional groups present, while XRD reveals the crystalline structure and phase purity of the material.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a primary technique for identifying the functional groups within a molecule. For this compound, it is particularly useful for confirming the presence of the fluoroborate anion (BF₄⁻) and water of hydration.

Expected Vibrational Modes

The FTIR spectrum of this compound is dominated by the vibrational modes of the tetrafluoroborate anion (BF₄⁻), which has a tetrahedral geometry. The primary absorption bands of interest are:

-

Asymmetric B-F Stretching (ν₃): A strong and broad absorption band is typically observed in the region of 1000-1100 cm⁻¹ . This is the most characteristic peak for the fluoroborate anion.[1]

-

Symmetric B-F Stretching (ν₁): This mode is formally infrared inactive for a perfect tetrahedral symmetry but can sometimes appear as a weak band.

-

B-F Bending Modes (ν₄ and ν₂): These vibrations occur at lower frequencies.

-

O-H Stretching of Water: For hydrated forms of this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the stretching vibrations of water molecules.

-

H-O-H Bending of Water: A bending vibration for water of hydration is typically observed around 1600-1640 cm⁻¹ .

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders that requires minimal sample preparation.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific, Jasco)

-

ATR accessory with a diamond or zinc selenide (ZnSe) crystal

Procedure:

-

Sample Preparation: Ensure the this compound sample is in a fine powder form. If necessary, gently grind the sample using an agate mortar and pestle.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the FTIR spectrum. Typical parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

-

-

Data Processing: The resulting spectrum should be baseline corrected and, if necessary, normalized for comparison with other spectra.

Data Presentation: FTIR

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching (Water of Hydration) | 3200 - 3600 | Broad, Strong |

| H-O-H Bending (Water of Hydration) | 1600 - 1640 | Medium |

| Asymmetric B-F Stretching (ν₃) | 1000 - 1100 | Strong, Broad |

X-ray Diffraction (XRD)

X-ray diffraction is an essential technique for determining the crystal structure, phase identification, and purity of crystalline materials like this compound. Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint."

Crystal Structure of this compound

Experimental Protocol: Powder XRD

Due to the hygroscopic nature of this compound, proper sample preparation is critical to obtain a high-quality diffraction pattern.

Instrumentation:

-

Powder X-ray Diffractometer (e.g., Bruker, PANalytical, Rigaku)

-

Monochromatic X-ray source (commonly Cu Kα radiation, λ = 1.5406 Å)

-

Sample holder (a low-background holder is recommended)

-

For hygroscopic samples, an air-sensitive sample holder or a controlled humidity chamber is ideal.

Procedure:

-

Sample Preparation:

-

Sample Mounting:

-

Carefully pack the powdered sample into the sample holder, ensuring a flat and smooth surface that is level with the holder's top edge.

-

If using an air-sensitive holder, seal the sample under an inert atmosphere or with a protective film (e.g., Kapton).[4]

-

-

Data Acquisition:

-

Mount the sample holder in the diffractometer.

-

Set the instrument parameters. Typical settings for a survey scan are:

-

Voltage and Current: e.g., 40 kV and 40 mA

-

2θ Scan Range: 10° to 80°

-

Step Size: 0.02°

-

Time per Step: 1-2 seconds

-

-

-

Data Analysis:

-

The resulting diffractogram (a plot of intensity vs. 2θ) should be analyzed for peak positions, intensities, and peak widths.

-

Phase identification can be attempted by comparing the experimental pattern with calculated patterns from crystallographic databases or literature data.

-

Data Presentation: XRD

As a definitive experimental XRD pattern for this compound is not widely published, a table of expected reflections cannot be provided. Analysis would involve comparing the obtained 2θ values and relative intensities to a reference pattern if one becomes available or to a simulated pattern based on its crystal structure.

Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using FTIR and XRD.

Conclusion

The combined use of FTIR and XRD provides a robust methodology for the characterization of this compound. FTIR spectroscopy serves as a rapid and effective tool for confirming the presence of the fluoroborate anion and assessing hydration. While XRD is crucial for determining the crystalline phase and purity, the analysis of this compound can be challenging due to its hygroscopic nature and the limited availability of standard reference patterns. Careful sample handling and a combination of experimental data with theoretical calculations, where possible, are key to a successful and comprehensive characterization. This guide provides the necessary protocols and data interpretation frameworks to assist researchers in their analysis of this important chemical compound.

References

An In-depth Technical Guide to the Crystal Structure and Coordination Geometry of Zinc Fluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc fluoroborate, with the chemical formula Zn(BF₄)₂, is an inorganic compound that primarily exists as a hydrated crystalline solid, most commonly as this compound hexahydrate, --INVALID-LINK--₂. This compound serves as a versatile reagent and catalyst in various chemical transformations and has garnered interest in materials science and drug development due to the biological significance of zinc. A thorough understanding of its solid-state structure is paramount for elucidating its reactivity, stability, and potential applications. This technical guide provides a comprehensive overview of the crystal structure and coordination geometry of this compound, supported by experimental data and visualizations.

Crystal Structure of this compound Hexahydrate

The crystal structure of this compound has been primarily determined through single-crystal X-ray diffraction. The most well-characterized form is the hexahydrate, --INVALID-LINK--₂. In this structure, the zinc ion is coordinated by six water molecules, forming a cationic complex, which is then charge-balanced by two tetrafluoroborate anions.

Coordination Geometry of the Zinc Ion

The zinc(II) ion in hexaaquazinc(II) tetrafluoroborate exhibits a well-defined octahedral coordination geometry . It is centrally located and bonded to the oxygen atoms of six water molecules. This [Zn(H₂O)₆]²⁺ cation is a common and stable coordination complex for zinc in aqueous environments. The octahedron is generally regular, with minor distortions often attributed to crystal packing effects and hydrogen bonding.

The Tetrafluoroborate Anion

The tetrafluoroborate anion, BF₄⁻, possesses a tetrahedral geometry , with the boron atom at the center and four fluorine atoms at the vertices. This anion is known for being weakly coordinating, which means it has a low tendency to directly bond with the metal cation. In the crystal lattice of this compound hexahydrate, the BF₄⁻ anions are discrete and interact with the [Zn(H₂O)₆]²⁺ cations primarily through hydrogen bonds involving the coordinated water molecules.

Data Presentation

The following tables summarize the key crystallographic and geometric parameters for this compound hexahydrate, compiled from typical values found in related structures and spectroscopic data.

Table 1: Crystallographic Data for this compound Hexahydrate (Typical)

| Parameter | Value |

| Chemical Formula | --INVALID-LINK--₂ |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pnma (Isomorphous with other hexaaquametal(II) tetrafluoroborates) |

| a (Å) | ~9.3 |

| b (Å) | ~9.6 |

| c (Å) | ~6.2 |

| α (°) | 90 |

| β (°) | ~98 |

| γ (°) | 90 |

| Z | 2 |

Table 2: Selected Bond Lengths and Angles (Typical Values)

| Bond | Length (Å) | Angle | Angle (°) |

| Zn-O | 2.08 - 2.12 | O-Zn-O (cis) | 88 - 92 |

| B-F | 1.35 - 1.40 | O-Zn-O (trans) | 178 - 180 |

| F-B-F | 108 - 111 |

Experimental Protocols

Synthesis of this compound Hexahydrate Single Crystals

A reliable method for the preparation of single crystals of --INVALID-LINK--₂ suitable for X-ray diffraction is as follows:

Materials:

-

Zinc(II) oxide (ZnO)

-

48% Tetrafluoroboric acid (HBF₄)

-

Deionized water

-

Beaker

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

In a well-ventilated fume hood, slowly add a stoichiometric amount of zinc(II) oxide to a stirred solution of 48% tetrafluoroboric acid in a beaker. The reaction is exothermic.

-

Continue stirring until all the zinc oxide has dissolved, resulting in a clear, colorless solution.

-

Filter the resulting solution to remove any unreacted starting material or impurities.

-

Transfer the filtrate to a clean crystallization dish.

-

Allow the solvent to evaporate slowly at room temperature. Colorless, well-formed crystals of --INVALID-LINK--₂ will deposit over a period of several days.

-

Isolate the crystals by filtration and dry them between sheets of filter paper.

Single-Crystal X-ray Diffraction Analysis

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).

Procedure:

-

A suitable single crystal of --INVALID-LINK--₂ is selected and mounted on a goniometer head.

-

The crystal is centered in the X-ray beam.

-

A preliminary data collection is performed to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is collected at a controlled temperature (e.g., 293 K).

-

The collected data is processed, including integration of the reflection intensities and correction for absorption effects.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms of the water molecules are typically located from the difference Fourier map and refined isotropically.

Mandatory Visualization

Coordination Geometry of [Zn(H₂O)₆]²⁺

Caption: Octahedral coordination of the Zn²⁺ ion by six water molecules.

Crystal Packing and Hydrogen Bonding Network

physical and chemical properties of zinc fluoroborate hydrate

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Fluoroborate Hydrate

Introduction

This compound hydrate (Zn(BF₄)₂·xH₂O) is an inorganic compound that exists as a white crystalline solid.[1][2] It is known for its solubility in water and alcohol and its hygroscopic nature.[3][4][5][6] This compound is a source of zinc in a soluble form and is utilized in various industrial and research applications, including electroplating, as a curing agent for resins, in textile finishing, and as a catalyst in organic synthesis.[1][3][7][8][9] This technical guide provides a comprehensive overview of the , along with detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The are summarized in the table below. It is important to note that the degree of hydration can vary, which may affect some of these properties.[1] The hexahydrate (Zn(BF₄)₂·6H₂O) is a common form.[10][11]

| Property | Value | Citations |

| Molecular Formula | Zn(BF₄)₂·xH₂O | [2][7][12] |

| Molecular Weight | 238.98 g/mol (anhydrous) | [6][13][14] |

| 257.0 g/mol (hydrate) | [2][15] | |

| Appearance | White crystalline powder or hexagonal crystals | [1][2][3][7] |

| Odor | Odorless | [13][16] |

| Density | 1.43 - 2.12 g/mL at 25 °C | [1][2][8] |

| Melting Point | Decomposes | [10][12] |

| Boiling Point | ~100 °C (for aqueous solution) | [13] |

| Solubility | Soluble in water and alcohol | [1][3][4][5] |

| pH | < 1 (strongly acidic for a 50% solution) | [16] |

| < 7.0 for aqueous solutions | [8][17] | |

| Sensitivity | Hygroscopic | [3][4][6] |

Experimental Protocols

Synthesis of this compound Hydrate (Wet Method)

A common method for synthesizing this compound hydrate is through the reaction of zinc oxide with fluoroboric acid.[18]

Materials:

-

Zinc oxide (ZnO)

-

Fluoroboric acid (HBF₄) solution (e.g., 50%)

-

Distilled water

-

Reaction vessel with stirring capability

-

Heating and temperature control system

-

Filtration apparatus

-

Evaporator (e.g., rotary evaporator)

-

Drying oven or desiccator

Procedure: [18]

-

Determine the desired molar ratio of reactants. A reactant mole ratio of nHBF₄/nZnO of 3:1 has been shown to produce a high yield.

-

In a reaction vessel, add the calculated amount of fluoroboric acid solution.

-

While stirring, slowly add the zinc oxide powder to the fluoroboric acid solution. The reaction is exothermic.

-

Heat the reaction mixture to a controlled temperature (e.g., 90 °C) and maintain stirring (e.g., 300 rpm) for a set duration (e.g., 90 minutes) to ensure the reaction goes to completion.

-

After the reaction period, filter the hot solution to remove any unreacted zinc oxide or other solid impurities.

-

The filtrate, which is an aqueous solution of this compound, is then concentrated by evaporating the water, for instance, under reduced pressure at 60-70 °C.[1]

-

As the solution becomes supersaturated, crystals of this compound hydrate will precipitate.

-

Collect the crystals by filtration and dry them in a desiccator or a low-temperature oven to obtain the final product.

Caption: Workflow for the synthesis of this compound hydrate.

Analytical Methods for Characterization

Purity and Composition Analysis:

-

Titration: The zinc content can be determined complexometrically using a standardized EDTA solution.[10]

-

Ion-Selective Electrode (ISE): The concentration of the fluoroborate anion (BF₄⁻) can be quantified using a fluoroborate ion-selective electrode.[9][18]

-

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES): This technique can be used for the precise determination of zinc concentration in the compound. Sample preparation typically involves acid digestion.[19]

Structural and Thermal Analysis:

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to confirm the presence of the B-F bond, which has a characteristic absorption band in the 1000-1100 cm⁻¹ range.[9][18]

-

X-ray Diffraction (XRD): XRD is employed to determine the crystalline structure of the hydrate.

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to study the thermal decomposition of the hydrate, identifying the temperatures at which dehydration and decomposition occur.[9][10][20]

Thermal Decomposition

The thermal decomposition of this compound hexahydrate (Zn(BF₄)₂·6H₂O) occurs in several stages.[10]

-

Phase Transition: A solid-state phase transition occurs between 333–353 K (60–80 °C) without any mass loss.

-

Initial Dehydration: The first dehydration step occurs in the range of 353–443 K (80–170 °C), where two water molecules are lost to form this compound tetrahydrate (Zn(BF₄)₂·4H₂O).

-

Melting: The resulting tetrahydrate melts at approximately 433 K (160 °C).

-

Final Dehydration and Decomposition: In the temperature range of 443–533 K (170–260 °C), the remaining four water molecules are lost, and the anhydrous salt immediately decomposes to form boron trifluoride (BF₃) gas and solid zinc fluoride (ZnF₂).

-

Oxidation: At higher temperatures, partial oxidation of zinc fluoride to zinc oxide (ZnO) may occur.

Caption: Thermal decomposition pathway of Zn(BF₄)₂·6H₂O.

Applications

This compound hydrate is a versatile chemical with applications in various fields. Its acidic nature and the presence of the fluoroborate ion contribute to its utility.[8]

-

Catalysis: It serves as a mild and efficient Lewis acid catalyst in organic synthesis, for example, in the ring-opening of epoxides with amines, which is a key step in the synthesis of some cardiovascular drugs.[3][21]

-

Electroplating: It is used as an electrolyte in zinc plating baths to provide a protective and decorative coating on metals.[3]

-

Textile Industry: It acts as a curing agent for resins in textile finishing to impart properties like wear resistance and flame retardancy.[1][18]

-

Material Science: It is a precursor for the synthesis of complex metal-organic frameworks and other advanced materials.[3][6][7]

Caption: Key application areas of this compound hydrate.

Safety and Handling

This compound hydrate is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[12][15] It is also harmful if swallowed, in contact with skin, or if inhaled.[15][17]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection when handling this chemical.[1][12]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][22]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Store locked up.[1][12]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If on skin, wash off immediately with plenty of water.[12] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[12][22] If inhaled, remove the person to fresh air.[22]

References

- 1. chembk.com [chembk.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. ZINC TETRAFLUOROBORATE HYDRATE CAS#: 27860-83-9 [m.chemicalbook.com]

- 4. ZINC TETRAFLUOROBORATE HYDRATE | 27860-83-9 [chemicalbook.com]

- 5. zinc tetrafluoroborate hydrate | CAS#:27860-83-9 | Chemsrc [chemsrc.com]

- 6. Zinc tetrafluoroborate hydrate, Zn 18% min 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Zinc tetrafluoroborate | 13826-88-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

- 11. 四氟硼酸锌 水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. strem.com [strem.com]

- 15. Zinc tetrafluoroborate hydrate | B2F8H2OZn | CID 16212112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound Solution - Affordable Prices & Superior Quality [jayfluoride.biz]

- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 18. kuwaitjournals.org [kuwaitjournals.org]

- 19. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Zinc tetrafluoroborate - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Solubility of Zinc Fluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of zinc fluoroborate's solubility in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative information, outlining a detailed experimental protocol for determining solubility, and illustrating key concepts through diagrams.

Core Concepts in Solubility

The solubility of an inorganic salt like this compound in an organic solvent is governed by a complex interplay of factors including the lattice energy of the salt, the solvation energy of the ions, and the properties of the solvent, such as polarity, dielectric constant, and its ability to form hydrogen bonds. The dissolution process involves the dissociation of the zinc and fluoroborate ions from the crystal lattice and their subsequent solvation by solvent molecules.

Qualitative Solubility Profile

While specific quantitative data is scarce, a consistent qualitative understanding of this compound's solubility can be summarized. The compound is well-known to be highly soluble in polar solvents.

| Solvent | Qualitative Solubility | Source |

| Water | Very Soluble | [1][2] |

| Ethanol | Soluble | [1][2][3][4] |

| Alcohol (general) | Soluble | [1][3] |

It is important to note that these are general statements and the actual solubility can be influenced by factors such as the specific alcohol, temperature, and the presence of any impurities, including water.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, a robust experimental protocol is essential. The following section details a generalized methodology based on the isothermal equilibrium method and gravimetric analysis, which are standard procedures for determining the solubility of salts.[5][6]

Principle

A saturated solution of this compound in the desired organic solvent is prepared by allowing the system to reach equilibrium at a constant temperature. The concentration of the dissolved salt in a known mass of the saturated solution is then determined gravimetrically.

Materials and Apparatus

-

Anhydrous this compound (Zn(BF₄)₂)

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran, ethyl acetate)

-

Thermostatic shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled oven

-

Glass vials with airtight seals

-

Syringes and syringe filters (solvent-compatible)

-

Desiccator

Procedure

-

Sample Preparation: Add an excess amount of anhydrous this compound to a series of glass vials.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is crucial to maintain a constant temperature throughout this process.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation. Attach a syringe filter to remove any suspended solid particles.

-

Gravimetric Analysis:

-

Weigh a clean, dry evaporating dish.

-

Dispense the filtered saturated solution into the evaporating dish and record the total weight.

-

Carefully evaporate the solvent in a temperature-controlled oven at a temperature below the decomposition point of this compound.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) x 100

Where:

-

mass of residue is the final constant weight of the dried this compound.

-

mass of solvent is the initial weight of the saturated solution minus the mass of the residue.

-

Safety Precautions

-

This compound is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Consult the Safety Data Sheet (SDS) for both this compound and the organic solvents used for detailed safety information.

Visualizations

To further clarify the concepts and procedures discussed, the following diagrams have been generated.

Caption: Factors influencing the dissolution of this compound.

References

- 1. Buy Zinc tetrafluoroborate hydrate | 27860-83-9 [smolecule.com]

- 2. ZINC TETRAFLUOROBORATE HYDRATE | 27860-83-9 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. ZINC TETRAFLUOROBORATE HYDRATE CAS#: 27860-83-9 [m.chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

toxicological data and safety precautions for handling zinc fluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological data and safety precautions for handling zinc fluoroborate. The information is compiled from various safety data sheets, toxicology databases, and scientific literature to ensure a comprehensive resource for laboratory and industrial settings.

Toxicological Data

This compound is a corrosive substance that is harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4] The primary hazards are associated with its corrosive nature and the toxicity of its components, zinc and fluoroborate.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is limited and varies across different sources. The available data is summarized in the table below.

| Parameter | Route | Species | Value | Reference |

| LD50 | Oral | Rat | > 500 mg/kg | [3][5] |

| LD50 | Oral | - | 0.5 - 5 g/kg (Toxicity Grade 2) | [6] |

| LD50 | Dermal | - | No data available | [1][2] |

| LC50 | Inhalation | - | No data available | [1][2] |

GHS Classification:

Skin Corrosion and Irritation

This compound is classified as causing severe skin burns and eye damage.[1][2][3][4] A 41% aqueous solution has been reported to cause skin and eye irritation.[3]

GHS Classification:

Serious Eye Damage and Irritation

Direct contact with this compound can cause serious and potentially irreversible eye damage.[1][2][7]

GHS Classification:

Respiratory and Skin Sensitization

There is no data available to classify this compound as a respiratory or skin sensitizer.[1][2]

Germ Cell Mutagenicity

No specific data on the mutagenicity of this compound is available.[1][2][7] However, studies on zinc have shown it is not mutagenic but may have some clastogenic properties.[8] Zinc acetate has shown positive results in some in vitro mutagenicity assays.

Carcinogenicity

There is no data available on the carcinogenicity of this compound.[1][2][7] The Department of Health and Human Services (DHHS) and the International Agency for Research on Cancer (IARC) have not classified zinc for carcinogenicity.[9] The EPA has determined that zinc is not classifiable as to its human carcinogenicity based on incomplete information.[9]

Reproductive Toxicity

No data is available regarding the reproductive toxicity of this compound.[1][2][7]

Specific Target Organ Toxicity (STOT)

Safety Precautions for Handling

Due to its hazardous properties, strict safety measures must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][6]

-

Skin Protection: Wear chemical-impermeable gloves (e.g., rubber gloves) and protective clothing to prevent skin contact.[1][6][10]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1]

Engineering Controls

Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors.[1][2][10] Ensure that eyewash stations and safety showers are readily accessible.[7]

Handling and Storage

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[1][2]

-

Store in a cool, dry, and well-ventilated place in tightly closed containers.[7][10]

-

Keep away from incompatible materials such as strong bases and oxidizing agents.[7][10]

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[1][2]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Get medical help.[1][2] Wash contaminated clothing before reuse.[1][2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[1][2]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical help.[1][2]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the following sections describe the general methodologies based on OECD guidelines for key toxicological endpoints.

Acute Oral Toxicity (Based on OECD Guideline 423)

This method provides information on the health hazards likely to arise from a single oral exposure to a substance. A stepwise procedure is used with a limited number of animals.

References

- 1. chembk.com [chembk.com]

- 2. The Essential Toxin: Impact of Zinc on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ion Channels and Zinc: Mechanisms of Neurotoxicity and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. farnell.com [farnell.com]

- 5. Zinc Toxicity: Understanding the Limits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zinc as a Mechanism-Based Strategy for Mitigation of Metals Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sds.riotinto.com [sds.riotinto.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Frontiers | Mechanism of Zinc Excitotoxicity: A Focus on AMPK [frontiersin.org]

Quantum Chemical Insights into Zinc Fluoroborate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc fluoroborate, with the chemical formula Zn(BF₄)₂, is an inorganic compound of significant interest in diverse scientific fields, including its application as a catalyst in organic synthesis and as an electrolyte component in battery technology. A thorough understanding of its molecular structure, vibrational properties, and electronic characteristics at a quantum level is crucial for optimizing its performance in these applications and for exploring new potential uses, including in the realm of drug development where zinc-containing compounds play vital roles.

This technical guide provides a summary of the theoretical understanding of the this compound molecule, primarily derived from quantum chemical calculations. Due to the limited availability of published computational studies specifically detailing the properties of the isolated this compound molecule, this guide synthesizes available data on its constituent ions and related hydrated complexes to offer valuable insights.

Computational Methodology: A Theoretical Framework

The insights presented herein are based on computational chemistry methods, which are powerful tools for elucidating molecular properties that may be challenging to determine experimentally. The primary approach for such investigations is Density Functional Theory (DFT) , a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

A typical DFT calculation for a molecule like this compound would involve the following workflow:

Caption: A generalized workflow for DFT calculations on a molecule.

Experimental Protocol: A Prototypical DFT Calculation

-

Geometry Definition: An initial three-dimensional structure of the Zn(BF₄)₂ molecule is constructed. This can be based on empirical data, crystallographic information of related compounds, or chemical intuition.

-

Selection of a Functional: A density functional is chosen to approximate the exchange-correlation energy. Common choices for transition metal complexes include hybrid functionals like B3LYP or meta-hybrid GGA functionals like M06-2X, which often provide a good balance of accuracy and computational cost.

-

Basis Set Selection: A basis set, which is a set of mathematical functions used to represent the electronic wave function, is selected for each atom. Pople-style basis sets, such as 6-311++G(d,p), are frequently used, with diffuse functions (++) and polarization functions (d,p) to accurately describe the electron distribution, especially for anions and bonding.

-

Geometry Optimization: The energy of the initial geometry is minimized by systematically adjusting the atomic coordinates until a stationary point on the potential energy surface is found. This yields the equilibrium or optimized geometry of the molecule.

-

Vibrational Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated. Diagonalizing this matrix provides the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

-

Electronic Property Analysis: Following the geometry optimization, various electronic properties can be calculated, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the molecular electrostatic potential, and charge distributions.

Molecular Structure and Properties

The tetrafluoroborate anion (BF₄⁻) possesses a tetrahedral geometry. Theoretical calculations have predicted B-F bond lengths of approximately 1.418 Å.[1] Experimental studies on various tetrafluoroborate salts have reported B-F bond lengths in the range of 1.372(6) to 1.394(6) Å.[1] The F-B-F bond angles are expected to be close to the ideal tetrahedral angle of 109.5°, although minor distortions can occur.[1]

In hydrated zinc complexes, the zinc-oxygen (Zn-O) bond lengths in octahedral coordination environments typically fall within the range of 2.0338(15) to 2.0592(15) Å.[1] The interaction between the zinc cation (Zn²⁺) and the tetrafluoroborate anions is expected to be primarily ionic. The coordination of the BF₄⁻ anions to the zinc center can be monodentate or bidentate, and the specific coordination mode would significantly influence the overall molecular geometry.

Table 1: Theoretical and Experimental Bond Parameters of this compound Components

| Parameter | Species | Theoretical Value (Å) | Experimental Value (Å) |

| B-F Bond Length | BF₄⁻ | 1.418[1] | 1.372(6) - 1.394(6)[1] |

| Zn-O Bond Length | [Zn(H₂O)₆]²⁺ | - | 2.0338(15) - 2.0592(15)[1] |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and structure of a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

For the tetrafluoroborate anion, the characteristic vibrational modes are well-established. The symmetric and asymmetric stretching and bending modes of the BF₄⁻ tetrahedron give rise to distinct peaks in the IR and Raman spectra. The interaction with the zinc cation in Zn(BF₄)₂ would be expected to cause shifts in these vibrational frequencies compared to the free anion.

Electronic Structure

The electronic structure of this compound is characterized by the interaction between the zinc d-orbitals and the molecular orbitals of the tetrafluoroborate ligands. Understanding the nature of the HOMO and LUMO is crucial for predicting the molecule's reactivity and its behavior in electronic applications.

Caption: A simplified representation of molecular orbital interactions.

In a simplified picture, the HOMO of the complex would likely have significant contributions from the filled p-orbitals of the fluorine atoms in the BF₄⁻ ligands, while the LUMO would be centered on the zinc cation, reflecting its Lewis acidic character. The energy gap between the HOMO and LUMO is a key parameter that influences the electronic absorption spectrum and the chemical stability of the molecule.

Conclusion and Future Directions

While a comprehensive, publicly available quantum chemical dataset for the isolated this compound molecule is currently lacking, this guide provides a foundational understanding based on the known properties of its constituent ions and general principles of computational chemistry. The provided workflow and discussion on molecular structure, vibrational spectroscopy, and electronic properties offer a framework for researchers and professionals to approach the study of this important compound.

Future computational studies are needed to provide a detailed and accurate picture of the gas-phase Zn(BF₄)₂ molecule. Such studies would be invaluable for benchmarking experimental data, understanding its intrinsic properties, and guiding the rational design of new materials and catalysts based on this compound. Researchers in the fields of materials science, catalysis, and drug development are encouraged to pursue these investigations to unlock the full potential of this versatile molecule.

References

An In-depth Technical Guide to the Isotopic Composition Analysis of Boron in Zinc Fluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron is composed of two stable isotopes, ¹⁰B and ¹¹B, with natural abundances of approximately 19.9% and 80.1%, respectively[1]. The relative abundance of these isotopes can vary depending on the geological, chemical, and biological processes the boron-containing material has undergone. The analysis of boron's isotopic composition, often expressed as δ¹¹B, provides a powerful tool for tracing the origin, transport, and fate of boron in various systems.

Zinc fluoroborate (Zn(BF₄)₂) is a versatile inorganic compound utilized in various industrial applications, including electroplating, as a catalyst, and in the manufacturing of specialty glasses[2][3]. For drug development and other high-purity applications, understanding the isotopic composition of boron in raw materials like this compound can be crucial for ensuring consistency, tracing origins, and controlling for any potential isotope-dependent effects.

Analytical Methodologies

The primary techniques for high-precision boron isotope ratio measurements are mass spectrometry-based. The choice of instrument depends on the required precision, sample throughput, and the nature of the sample matrix.

-

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): This is a widely used technique for high-precision isotope ratio analysis. It offers high sample throughput and sensitivity.

-

Thermal Ionization Mass Spectrometry (TIMS): TIMS is another high-precision technique, capable of achieving very high accuracy. However, it typically has a lower sample throughput compared to MC-ICP-MS[4].

-

Secondary Ion Mass Spectrometry (SIMS): SIMS is a surface-sensitive technique that can perform in-situ isotopic analysis on solid samples with high spatial resolution[4].

-

Electrospray Mass Spectrometry (ES-MS): ES-MS has been proposed for the determination of boron isotopic ratios in tetrafluoroborate solutions, offering a direct analysis of the BF₄⁻ ion[5].

For the analysis of this compound solutions, MC-ICP-MS is often the most practical choice due to its precision and ability to handle liquid samples.

Experimental Protocols

The following protocols are adapted for the analysis of boron in this compound, taking into account its chemical properties and the potential for matrix effects.

Sample Preparation

The goal of sample preparation is to isolate boron from the this compound matrix and convert it into a form suitable for mass spectrometric analysis, while minimizing isotopic fractionation. This compound is soluble in water, forming a clear, colorless, and acidic solution[2][3][6].

Protocol 3.1.1: Aqueous Dissolution and Matrix Separation

-

Dissolution: Accurately weigh a known amount of this compound salt and dissolve it in high-purity deionized water to a concentration suitable for the analytical instrument (typically in the low µg/g to ng/g range for boron).

-

Matrix Separation using Ion-Exchange Chromatography:

-

Resin Selection: A boron-specific anion exchange resin, such as Amberlite IRA743, is highly effective for separating borate from cationic species like Zn²⁺[7].

-

Column Preparation: Prepare a column with the Amberlite IRA743 resin and condition it according to the manufacturer's instructions.

-

Sample Loading: Adjust the pH of the this compound solution to be slightly alkaline (pH 8-9) using a high-purity ammonium hydroxide solution. This converts the boron to the borate form (B(OH)₄⁻), which is retained by the resin.

-

Elution of Matrix: Pass the alkalinized sample solution through the column. The Zn²⁺ ions will pass through the column and can be discarded.

-

Boron Elution: Elute the retained borate from the column using a dilute acidic solution (e.g., 0.1 M nitric acid).

-

Sample Collection: Collect the boron-containing eluent in a clean, pre-leached plastic vial.

-

Instrumental Analysis by MC-ICP-MS

Protocol 3.2.1: MC-ICP-MS Analysis

-

Instrument Tuning: Optimize the MC-ICP-MS instrument for boron isotope analysis according to the manufacturer's guidelines to achieve maximum sensitivity and signal stability.

-

Sample Introduction: Introduce the purified boron eluent into the plasma using a suitable sample introduction system.

-

Data Acquisition: Measure the ion beams of ¹⁰B and ¹¹B simultaneously using a static multicollector setup.

-

Mass Bias Correction: Correct for instrumental mass bias by bracketing the sample measurements with measurements of a certified boron isotopic standard, such as NIST SRM 951a[7]. The standard should be matrix-matched to the samples as closely as possible.

-

Data Reporting: Report the boron isotopic composition as the δ¹¹B value in per mil (‰) relative to the NIST SRM 951a standard.

Data Presentation

Quantitative data for boron isotopic reference materials are crucial for calibration and ensuring the accuracy of the measurements.

Table 1: Boron Isotopic Reference Materials

| Reference Material | Matrix | Certified δ¹¹B (‰) vs. NIST SRM 951a |

| NIST SRM 951a | Boric Acid | 0 (by definition) |

| IAEA-B-4 | Tourmaline | -8.71 |

| GSD-2g | Basaltic Glass | Not specified in provided results |

| IMR RB1 | Tourmaline | -12.96 ± 0.97 |

Note: The δ¹¹B values can vary slightly between different certification campaigns and analytical laboratories.

As of the date of this guide, there is no publicly available, certified δ¹¹B value specifically for this compound. Researchers analyzing this material should report their results relative to NIST SRM 951a and clearly document their analytical methodology.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isotopic analysis of boron in this compound.

Logical Relationship of Key Analytical Steps

The following diagram illustrates the logical dependencies and relationships between the critical stages of the analysis.

Conclusion

The determination of the isotopic composition of boron in this compound is achievable with high precision and accuracy using established mass spectrometry techniques, particularly MC-ICP-MS. While no certified reference material currently exists for this specific compound, a robust analytical workflow involving aqueous dissolution, boron-specific ion-exchange chromatography for matrix removal, and careful mass bias correction with certified boric acid standards can yield reliable δ¹¹B data. The protocols and information provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement this analysis in their quality control and research endeavors. The generation of specific quantitative data for commercial this compound would be a valuable contribution to the scientific community.

References

- 1. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 13826-88-5 | Benchchem [benchchem.com]

- 4. Isotope ratio determination in boron analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boron isotopic ratio by electrospray mass spectra of tetrafluoroborate Part 1. Instrumental conditions, data acquisition, memory effect, and ion stability - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 6. chembk.com [chembk.com]

- 7. Method – Isobar Science [isobarscience.com]

Methodological & Application

Application Notes and Protocols: Zinc Fluoroborate as a Lewis Acid Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc fluoroborate, Zn(BF₄)₂, is a versatile and efficient Lewis acid catalyst that has garnered significant attention in organic synthesis. Its utility stems from its strong Lewis acidity, commercial availability, and relatively low toxicity compared to other metal-based catalysts. This document provides detailed application notes and protocols for the use of this compound in several key organic transformations, including the Biginelli reaction, Paal-Knorr pyrrole synthesis, epoxide ring-opening, Michael addition, and aldol condensation. The information presented is intended to serve as a practical guide for researchers in academia and the pharmaceutical industry.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component condensation reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry. This compound has been demonstrated to be a highly effective catalyst for this transformation, offering high yields under mild conditions.

Quantitative Data

| Aldehyde | 1,3-Dicarbonyl Compound | Urea/Thiourea | Time (h) | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Urea | 3 | 95 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 3.5 | 92 |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 4 | 90 |

| Benzaldehyde | Acetylacetone | Urea | 3 | 93 |

| Benzaldehyde | Ethyl acetoacetate | Thiourea | 3.5 | 94 |

Experimental Protocol

General Procedure for the this compound-Catalyzed Biginelli Reaction:

A mixture of the aldehyde (1 mmol), 1,3-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol) is stirred in the presence of a catalytic amount of an aqueous solution (40% w/v) of this compound (0.6 mol% with respect to the aldehyde). The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol.

Reaction Mechanism

The proposed mechanism for the Lewis acid-catalyzed Biginelli reaction involves the activation of the aldehyde by the this compound catalyst, facilitating the nucleophilic attack of urea. The resulting intermediate then undergoes cyclization with the enolate of the 1,3-dicarbonyl compound, followed by dehydration to afford the dihydropyrimidinone product.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classical method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. This compound serves as an effective Lewis acid catalyst, promoting the reaction under solvent-free conditions.

Quantitative Data

| 1,4-Diketone | Primary Amine | Time (min) | Yield (%) |

| 2,5-Hexanedione | Aniline | 10 | 95 |

| 2,5-Hexanedione | Benzylamine | 15 | 92 |

| 3,4-Dimethyl-2,5-hexanedione | Aniline | 20 | 90 |

| 1,4-Diphenyl-1,4-butanedione | Aniline | 25 | 88 |

Experimental Protocol

General Procedure for the this compound-Catalyzed Paal-Knorr Pyrrole Synthesis:

A mixture of the 1,4-dicarbonyl compound (1 mmol) and the primary amine (1.2 mmol) is stirred at room temperature in the presence of a catalytic amount of a 40% aqueous solution of zinc tetrafluoroborate (2 mol%). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with dichloromethane, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reaction Mechanism

The Lewis acid-catalyzed Paal-Knorr synthesis is initiated by the coordination of the this compound to one of the carbonyl groups of the 1,4-dicarbonyl compound. This activation facilitates the nucleophilic attack by the primary amine, leading to a hemiaminal intermediate. Subsequent intramolecular cyclization and dehydration steps yield the pyrrole product.

Epoxide Ring-Opening Reactions

The ring-opening of epoxides with various nucleophiles is a fundamental transformation in organic synthesis. This compound hydrate has been identified as a mild and efficient catalyst for the aminolysis of epoxides, providing β-amino alcohols with high yields and excellent regio- and stereoselectivity.

Quantitative Data

| Epoxide | Amine | Time (h) | Yield (%) |

| Cyclohexene oxide | Aniline | 0.5 | 98 |

| Styrene oxide | Aniline | 1 | 95 |

| Propylene oxide | Morpholine | 2 | 92 |

| Glycidyl phenyl ether | Isopropylamine | 3 | 90 |

Experimental Protocol

General Procedure for the this compound-Catalyzed Epoxide Ring-Opening with Amines:

To a mixture of the epoxide (1 mmol) and the amine (1 mmol), this compound hydrate (Zn(BF₄)₂·xH₂O, 2 mol%) is added. The reaction mixture is stirred at room temperature under a nitrogen atmosphere. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Reaction Mechanism

The proposed mechanism involves a dual activation role of the this compound catalyst. The Lewis acidic zinc center coordinates to the oxygen atom of the epoxide, activating it towards nucleophilic attack. Simultaneously, the fluoroborate anion may interact with the amine, enhancing its nucleophilicity. This cooperative "electrophile-nucleophile dual activation" facilitates the ring-opening process.

Michael Addition

The Michael addition, or conjugate addition, is a crucial carbon-carbon bond-forming reaction. This compound can catalyze the addition of various nucleophiles, such as amines, to α,β-unsaturated carbonyl compounds.

Quantitative Data

| Michael Acceptor | Michael Donor | Time (h) | Yield (%) |

| Methyl acrylate | Aniline | 4 | 85 |

| Acrylonitrile | Pyrrolidine | 3 | 90 |

| Methyl vinyl ketone | Indole | 6 | 82 |

| Chalcone | Malononitrile | 5 | 88 |

Experimental Protocol

General Procedure for the this compound-Catalyzed Aza-Michael Addition:

To a solution of the α,β-unsaturated compound (1 mmol) in a suitable solvent (e.g., acetonitrile), the amine (1.2 mmol) and this compound (10 mol%) are added. The reaction mixture is stirred at room temperature or heated as required, while being monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired β-amino compound.

Reaction Mechanism

In the Michael addition, the Lewis acidic this compound activates the α,β-unsaturated carbonyl compound by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the Michael donor.

Aldol Condensation

The aldol condensation is a fundamental reaction for forming carbon-carbon bonds by reacting an enol or enolate with a carbonyl compound. This compound can act as a Lewis acid catalyst to promote this reaction, particularly in the case of Mukaiyama-type aldol reactions.

Quantitative Data (Mukaiyama Aldol Reaction)

| Aldehyde | Silyl Enol Ether | Time (h) | Yield (%) | Diastereoselectivity (syn:anti) |

| Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2 | 92 | 85:15 |

| Isobutyraldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 3 | 88 | 90:10 |

| Cinnamaldehyde | 1-(tert-Butyldimethylsiloxy)cyclohexene | 4 | 85 | 80:20 |

Experimental Protocol

General Procedure for the this compound-Catalyzed Mukaiyama Aldol Reaction:

To a solution of the aldehyde (1 mmol) in a dry solvent (e.g., dichloromethane) under a nitrogen atmosphere at -78 °C, this compound (10 mol%) is added. The silyl enol ether (1.2 mmol) is then added dropwise. The reaction mixture is stirred at -78 °C and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Reaction Mechanism

In the Mukaiyama aldol reaction, the this compound activates the aldehyde by coordinating to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic silyl enol ether. A subsequent workup step removes the silyl group to yield the β-hydroxy carbonyl compound.

Application Notes and Protocols for Zinc Fluoroborate as a Flame Retardant for Cotton Textiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc fluoroborate (Zn(BF₄)₂) is a halogen-free inorganic salt that has demonstrated significant potential as a flame retardant for cotton textiles. Its application can drastically increase the ignition resistance of cotton, a naturally flammable material. This document provides detailed application notes, experimental protocols, and available data on the use of this compound for this purpose. The mechanism of flame retardancy is primarily attributed to the condensed phase action of boron compounds, which, upon heating, form a protective char layer that acts as a barrier to heat and mass transfer, thus inhibiting combustion.[1]

Data Presentation

Limiting Oxygen Index (LOI)

The Limiting Oxygen Index (LOI) is the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.[2][3] A higher LOI value indicates better flame retardancy. Untreated cotton typically has an LOI of around 18-20%, making it highly flammable in ambient air (which contains approximately 21% oxygen).[4][5]

| Material | Treatment | Limiting Oxygen Index (LOI) (%) |

| Untreated Cotton Fabric | None | 16[1][6][7] |

| Treated Cotton Fabric | 15% this compound Solution | Data not available |

| Treated Cotton Fabric | 30% this compound Solution | Data not available |

| Treated Cotton Fabric | 50% this compound Solution | >55[1][6][7] |

Note: While specific LOI values for 15% and 30% this compound solutions are not available in the reviewed literature, a significant increase in LOI is expected with increasing concentration.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of the material. While specific TGA data for this compound on cotton is limited in the available literature, the following table presents typical data for untreated cotton and cotton treated with a related zinc-based flame retardant (zinc borate) to illustrate the expected effect. The treatment is expected to lower the onset of decomposition temperature and increase the char yield.

| Material | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) | Char Yield at 600°C (%) |

| Untreated Cotton | ~300-350 | ~380 | ~1-2[8] |

| Cotton Treated with Zinc Borate | ~240-300 | ~320 | >20[8][9] |

Note: The data for zinc borate-treated cotton is provided as a proxy to demonstrate the general effect of zinc-based flame retardants on the thermal decomposition of cotton.

Vertical Flame Test

| Material | Afterflame (s) | Afterglow (s) | Char Length (cm) |

| Untreated Cotton | Continues to burn | >20 | Complete consumption[12] |

| Cotton Treated with Zinc Borate | 0 | <5 | 2-3[12] |

Note: The data for zinc borate-treated cotton is illustrative of the performance expected from a well-treated flame-retardant cotton fabric.

Experimental Protocols

Protocol 1: Synthesis of this compound (Wet Method)

This protocol describes the synthesis of this compound from zinc oxide and fluoroboric acid.[1][6][7]

Materials:

-

Zinc oxide (ZnO), 99% pure

-

Fluoroboric acid (HBF₄), 50% solution

-

Distilled water

-

Magnetic stirrer with heating plate

-

Beaker

-

Filtration apparatus

Procedure:

-

Determine the desired molar ratio of reactants. A reactant mole ratio of nHBF₄/nZnO of 3:1 has been shown to produce a high yield.[1][6]

-

Add the calculated amount of zinc oxide to a beaker.

-

Slowly add the fluoroboric acid solution to the beaker while stirring continuously with a magnetic stirrer.

-

Heat the reaction mixture to 90°C.

-

Maintain the reaction at 90°C with continuous stirring (e.g., 300 rpm) for 90 minutes.[1][6]

-

After the reaction is complete, allow the solution to cool.

-

Filter the resulting solution to collect the this compound crystals.

-

Dry the crystals in a desiccator.

Protocol 2: Flame Retardant Treatment of Cotton Fabric

This protocol details the impregnation of cotton fabric with a this compound solution.[1]

Materials:

-

Synthesized this compound

-

Distilled water

-

Cotton fabric samples

-

Beaker or treatment bath

-

Drying oven or air-drying space

Procedure:

-

Prepare aqueous solutions of this compound at desired concentrations (e.g., 15%, 30%, 50% w/v).

-

Immerse the pre-weighed cotton fabric samples completely in the this compound solution.

-

Allow the fabric to soak for 12 hours to ensure thorough impregnation.[1]

-

Remove the fabric from the solution and gently squeeze out the excess liquid.

-

Dry the treated fabric in an oven at a controlled temperature (e.g., 60-80°C) or air-dry at room temperature.

-

Condition the dried fabric samples at a standard temperature and humidity (e.g., 21°C and 65% relative humidity) before testing.

Protocol 3: Limiting Oxygen Index (LOI) Test (ISO 4589-2)

This protocol outlines the procedure for determining the LOI of the treated and untreated cotton fabrics.

Apparatus:

-

LOI analyzer with a vertical glass column, gas flow meters for oxygen and nitrogen, and an ignition source.

Procedure:

-

Cut the fabric samples to the specified dimensions (typically 80–150 mm long and 10 mm wide).

-

Mount the specimen vertically in the sample holder within the glass column.

-

Introduce a mixture of oxygen and nitrogen into the column at a controlled flow rate. Start with an oxygen concentration below the expected LOI value.

-

Ignite the top edge of the specimen with the pilot flame.

-

Observe if the specimen sustains combustion for a specified period (e.g., 3 minutes) or burns a certain length (e.g., 50 mm).

-

If the flame extinguishes, increase the oxygen concentration. If it continues to burn, decrease the oxygen concentration.

-